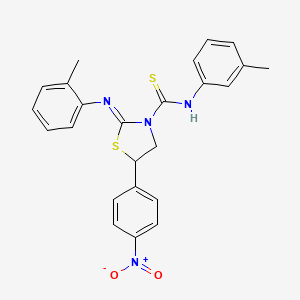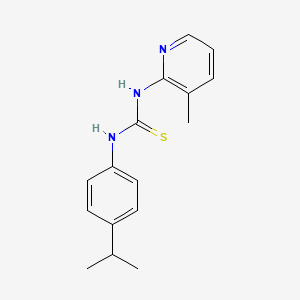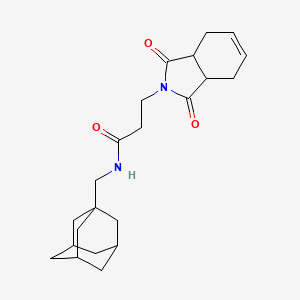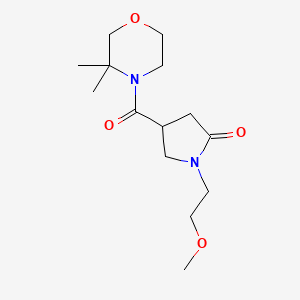![molecular formula C15H21N3O6S B7534809 [2-(2-Methylpropylcarbamoylamino)-2-oxoethyl] 3-(methanesulfonamido)benzoate](/img/structure/B7534809.png)
[2-(2-Methylpropylcarbamoylamino)-2-oxoethyl] 3-(methanesulfonamido)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-(2-Methylpropylcarbamoylamino)-2-oxoethyl] 3-(methanesulfonamido)benzoate is a chemical compound that belongs to the class of sulfonamides. It is commonly known as MS-275, and it has been widely studied for its potential use in cancer treatment. MS-275 is a histone deacetylase inhibitor, which means that it can alter the expression of genes by modifying the structure of chromatin.
Wirkmechanismus
MS-275 works by inhibiting the activity of histone deacetylases (HDACs), which are enzymes that remove acetyl groups from histones. Histones are proteins that help package DNA into a compact structure called chromatin. When histones are acetylated, the chromatin structure becomes more relaxed, allowing for gene expression. When histones are deacetylated, the chromatin structure becomes more compact, leading to gene repression. By inhibiting HDAC activity, MS-275 can increase histone acetylation, leading to changes in gene expression.
Biochemical and Physiological Effects:
MS-275 has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit angiogenesis, which is the formation of new blood vessels that supply nutrients to tumors. MS-275 has also been shown to modulate the immune response by increasing the activity of natural killer cells and T cells. In addition, MS-275 has been shown to have anti-inflammatory effects by inhibiting the production of cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using MS-275 in lab experiments is its specificity for HDACs. Unlike other HDAC inhibitors, MS-275 selectively targets class I HDACs, which are overexpressed in many types of cancer. Another advantage of MS-275 is its low toxicity and good pharmacokinetic properties. However, one limitation of using MS-275 in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo. Another limitation is its potential for off-target effects, which can lead to unwanted side effects.
Zukünftige Richtungen
There are several potential future directions for MS-275 research. One direction is to investigate its use in combination with other chemotherapy drugs to enhance their anti-tumor activity. Another direction is to study its use in combination with immunotherapy drugs to enhance the immune response against cancer. Additionally, MS-275 could be studied for its potential use in treating other diseases, such as neurodegenerative disorders and cardiovascular disease. Finally, further studies could be conducted to identify potential biomarkers for MS-275 response, which could help personalize cancer treatment.
Synthesemethoden
The synthesis of MS-275 involves a multi-step process that starts with the reaction of 3-aminobenzoic acid with thionyl chloride to form 3-chlorobenzoic acid. The 3-chlorobenzoic acid is then reacted with sodium methoxide to form the corresponding methyl ester. The methyl ester is then reacted with 3-aminopropanol to form the amide intermediate. The amide intermediate is then treated with isobutyl isocyanate to form the final product, MS-275.
Wissenschaftliche Forschungsanwendungen
MS-275 has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, lung, and colon cancer. MS-275 has also been shown to enhance the anti-tumor activity of other chemotherapy drugs, such as cisplatin and doxorubicin. In addition to its anti-cancer properties, MS-275 has also been studied for its potential use in treating other diseases, such as HIV, malaria, and inflammation.
Eigenschaften
IUPAC Name |
[2-(2-methylpropylcarbamoylamino)-2-oxoethyl] 3-(methanesulfonamido)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O6S/c1-10(2)8-16-15(21)17-13(19)9-24-14(20)11-5-4-6-12(7-11)18-25(3,22)23/h4-7,10,18H,8-9H2,1-3H3,(H2,16,17,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GANSQLIEVCWFJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)NC(=O)COC(=O)C1=CC(=CC=C1)NS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(2-Methylpropylcarbamoylamino)-2-oxoethyl] 3-(methanesulfonamido)benzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-cyano-N~1~-[(3-methyl-5-isoxazolyl)methyl]benzamide](/img/structure/B7534744.png)

![[2-(3,5-Dicarbamoylanilino)-2-oxoethyl] 2-[3-(trifluoromethyl)phenoxy]acetate](/img/structure/B7534752.png)
![N-[1-[[2-(4-ethylphenyl)-1,3-thiazol-4-yl]methyl]piperidin-4-yl]-N-methylmethanesulfonamide](/img/structure/B7534757.png)
![4-[(Butylsulfonylamino)methyl]benzenesulfonamide](/img/structure/B7534769.png)
![2-[[5-(3-Nitrophenyl)-1,3,4-oxadiazol-2-yl]methylsulfanyl]propanoic acid](/img/structure/B7534773.png)
![4-(4-chlorophenyl)-5-[(2-methoxy-5-piperidin-1-ylsulfonylphenyl)diazenyl]-N-prop-2-enyl-1,3-thiazol-2-amine](/img/structure/B7534778.png)

![[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-(8-methoxy-3,4-dihydro-2H-quinolin-1-yl)methanone](/img/structure/B7534799.png)
![N-[(4-fluorophenyl)methyl]-2-[[5-(2-fluorophenyl)-4-(2-phenylethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B7534803.png)

![3'-[(2-Chlorophenyl)methyl]spiro[2,3-dihydrochromene-4,5'-imidazolidine]-2',4'-dione](/img/structure/B7534818.png)
